molecular formula C10H15ClN2S B2688765 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride CAS No. 1210206-48-6

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride

Cat. No. B2688765
CAS RN: 1210206-48-6
M. Wt: 230.75
InChI Key: FJNHKHQSGIUPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2S . The average mass of this compound is 230.758 Da .


Molecular Structure Analysis

The molecular structure of “2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride” consists of 10 carbon atoms ©, 15 hydrogen atoms (H), one chlorine atom (Cl), two nitrogen atoms (N), and one sulfur atom (S) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride” such as its density, melting point, and boiling point are not available in the resources I have .

Scientific Research Applications

Hydroprocessing Catalysts

Transition metal phosphides have emerged as a promising group of high-activity, stable catalysts for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. These catalysts, with properties resembling ceramics, are strong and hard, yet retain electronic and magnetic properties similar to metals. Their performance in HDS and HDN, particularly with Ni2P showing activity surpassing that of promoted sulfides, highlights their potential in refining processes for fuels with high sulfur content, which are restricted due to their harmful effects (Oyama et al., 2009).

Hydrogen Bonding in Solvent Systems

The study of dimethyl sulfoxide (DMSO) hydrogen bonding interactions with cosolvent molecules, including water, alcohols, and other organic solvents, provides insights into the microscopic dissolution properties and macroscopic solution behavior. This knowledge is crucial for applications ranging from medicine and biotechnology to electrochemistry and laser physics, where DMSO's role as a solvent is leveraged for its low toxicity and environmental compatibility (Kiefer et al., 2011).

Photocatalysis for Sulfur Compound Oxidation

The oxidation of reduced sulfur compounds, such as methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS), through photocatalytic treatment presents a significant avenue for reducing their harmful and malodorous effects in industrial and water treatment plants. The exploration of TiO2-based photocatalytic processes and alternative materials based on aromatic photosensitizers for this purpose demonstrates the potential for environmental remediation technologies (Cantau et al., 2007).

Sulfonamides in Clinical Use

The presence of the primary sulfonamide moiety in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors, underscores the importance of sulfonamides in pharmaceutical development. The exploration of novel drugs incorporating this group, their therapeutic applications, and the ongoing need for selective drugs targeting specific conditions highlight the continued relevance of sulfonamides in medical research (Carta et al., 2012).

properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.ClH/c1-7-3-4-9(5-8(7)2)13-6-10(11)12;/h3-5H,6H2,1-2H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNHKHQSGIUPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.